2-Bromo-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a furan ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by the introduction of the furan ring and the hydrazinecarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Shares the bromine and benzamide groups but lacks the furan ring and hydrazinecarbonyl group.
2-Bromo-N,N-dimethylbenzamide: Similar structure with additional methyl groups, leading to different chemical properties.
Uniqueness
2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide stands out due to its unique combination of functional groups, providing a distinct set of chemical and biological properties
Properties
Molecular Formula |
C15H14BrN3O3 |
---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(13-7-4-8-22-13)18-19-14(20)9-17-15(21)11-5-2-3-6-12(11)16/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+ |
InChI Key |
RWUPQLMNNIBCNG-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.